Ethyl 2-(tert-butyldimethylsilyloxy)acetate
Overview
Description
Ethyl 2-(tert-butyldimethylsilyloxy)acetate, also known as this compound, is a useful research compound. Its molecular formula is C10H22O3Si and its molecular weight is 218.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Ethyl 2-(tert-butyldimethylsilyloxy)acetate is primarily used as an intermediate in organic synthesis and pharmaceutical synthesis .
Mode of Action
As an intermediate in organic synthesis, this compound can participate in various chemical reactions. For instance, it can act as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . The exact mode of action depends on the specific reaction it is involved in.
Pharmacokinetics
It is known to be slightly soluble in dichloromethane, chloroform, dmso, and ethyl acetate .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to react slowly with moisture/water , suggesting that it should be stored in a dry environment. Furthermore, it is acid-sensitive , indicating that its stability and reactivity may be affected by pH.
Biological Activity
Ethyl 2-(tert-butyldimethylsilyloxy)acetate is a siloxy-containing compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. Its unique structure allows for diverse biological activities, making it a candidate for further exploration in drug development and therapeutic applications. This article presents a comprehensive review of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
Key Properties:
- Molecular Weight: 188.30 g/mol
- Log P (octanol-water partition coefficient): Approximately 2.52, indicating moderate lipophilicity, which can affect its absorption and distribution in biological systems .
Antimicrobial Activity
Recent studies have indicated that siloxy compounds, including derivatives of this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains.
Compound | Activity | Reference |
---|---|---|
This compound | Moderate antibacterial activity against Gram-positive bacteria | |
Batzelladine D analogs | Potent antimicrobial effects; potential for further development |
Inhibition of Amino Acid Transporters
This compound has been studied for its inhibitory effects on amino acid transporters such as ASCT2. This transporter plays a critical role in amino acid homeostasis and is implicated in various diseases, including cancer.
- Study Findings: The compound showed competitive inhibition of ASCT2 with an IC50 value indicating significant potential for therapeutic applications targeting amino acid metabolism .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Preliminary results suggest that the compound may induce apoptosis in specific tumor types.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Protein Synthesis: Similar compounds have been shown to interfere with protein synthesis pathways, leading to cell cycle arrest and apoptosis.
- Modulation of Signaling Pathways: The compound may affect signaling pathways involved in cell proliferation and survival, particularly in cancer cells.
Case Study 1: Antibacterial Screening
A recent screening study evaluated the antibacterial efficacy of this compound against a panel of clinical isolates. The results demonstrated that the compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Line Evaluation
In vitro studies on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent induction of apoptosis.
Properties
IUPAC Name |
ethyl 2-[tert-butyl(dimethyl)silyl]oxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3Si/c1-7-12-9(11)8-13-14(5,6)10(2,3)4/h7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYQJDCENDEETH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CO[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457971 | |
Record name | Ethyl {[tert-butyl(dimethyl)silyl]oxy}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67226-78-2 | |
Record name | Ethyl 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67226-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl {[tert-butyl(dimethyl)silyl]oxy}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.